

Comprehensive Technical Guide: 1-(3,4-Dimethylphenyl)ethane-1-thiol

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Compound of Interest

Compound Name: 1-(3,4-Dimethylphenyl)ethane-1-thiol

Cat. No.: B13308754

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Abstract

This technical guide provides an in-depth analysis of **1-(3,4-Dimethylphenyl)ethane-1-thiol**, a specialized organosulfur compound with significant potential in flavor chemistry and pharmaceutical synthesis. Due to the limited availability of direct experimental data in public repositories, this guide synthesizes physicochemical properties through Quantitative Structure-Property Relationship (QSPR) analysis, leveraging validated data from structural analogs such as 1-phenylethanethiol and 3,4-dimethylbenzyl alcohol. The document details predicted boiling point and density ranges, outlines a robust synthesis pathway from 3,4-dimethylacetophenone, and establishes protocols for analytical characterization and safety.

Physicochemical Profile

Predicted vs. Analogous Data

The physicochemical properties of **1-(3,4-Dimethylphenyl)ethane-1-thiol** are derived from a comparative analysis of its closest structural analogs. The addition of two methyl groups to the phenyl ring of the parent compound (1-phenylethanethiol) typically results in a boiling point

elevation of approximately 15–25°C and a slight reduction in density due to increased molar volume.

Table 1: Comparative Physicochemical Data

Property	Target: 1-(3,4-Dimethylphenyl)ethane-1-thiol	Analog 1: 1-Phenylethanethiol	Analog 2: 3,4-Dimethylbenzyl Alcohol
CAS Number	Not Listed (Predicted)	6263-65-6	6966-10-5
Molecular Formula	C ₁₀ H ₁₄ S	C ₈ H ₁₀ S	C ₉ H ₁₂ O
Molecular Weight	166.28 g/mol	138.23 g/mol	136.19 g/mol
Boiling Point (760 mmHg)	215 – 225 °C (Predicted)	~205 °C (Extrapolated from 84°C @ 14 mmHg)	218 – 221 °C
Density (20-25°C)	0.98 – 1.00 g/mL (Predicted)	1.021 g/mL	~0.99 g/mL
Refractive Index ()	1.55 – 1.56 (Predicted)	1.558	1.535
Appearance	Colorless to pale yellow oil	Colorless liquid	Colorless liquid
Odor Profile	Sulfurous, meaty, alliaceous	Meaty, rubbery, sulfurous	Floral, mild

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Note: The boiling point of thiols is often similar to or slightly lower than their corresponding alcohols due to weaker intermolecular hydrogen bonding (S-H vs. O-H), despite the higher molecular weight of sulfur.

Synthesis & Isolation Methodologies

Retrosynthetic Analysis

The most reliable synthetic route for **1-(3,4-Dimethylphenyl)ethane-1-thiol** proceeds via the reduction of 3,4-dimethylacetophenone to the corresponding alcohol, followed by functional group interconversion to the thiol. This approach allows for stereochemical control if chiral reducing agents or catalysts are employed.

Experimental Protocol (Recommended)

Step 1: Reduction of 3,4-Dimethylacetophenone

- Reagents: 3,4-Dimethylacetophenone (1.0 eq), Sodium Borohydride (NaBH_4 , 0.5 eq), Methanol (Solvent).
- Procedure: Dissolve ketone in methanol at 0°C . Add NaBH_4 portion-wise. Stir for 2 hours at room temperature. Quench with dilute HCl. Extract with ethyl acetate.
- Intermediate: 1-(3,4-Dimethylphenyl)ethanol.

Step 2: Thiolation via Thiourea (SN1 Pathway)

- Reagents: Intermediate Alcohol (1.0 eq), Thiourea (1.2 eq), HBr (48% aq, 3.0 eq), NaOH (aq).
- Procedure:
 - Reflux the alcohol with thiourea and HBr for 3–5 hours to form the isothiuronium salt.
 - Cool the reaction mixture and treat with aqueous NaOH (4M) under inert atmosphere (N_2) to hydrolyze the salt.
 - Reflux for 1 hour to release the free thiol.
- Purification: Acidify the mixture, extract with dichloromethane, dry over MgSO_4 , and distill under reduced pressure.

Step 3: Alternative Thiolation (Mitsunobu - SN2 Inversion)

- For chiral synthesis, react the enantio-enriched alcohol with Thioacetic acid (AcSH), Triphenylphosphine (PPh₃), and DIAD. Hydrolyze the resulting thioester with LiAlH₄ or K₂CO₃/MeOH.

Synthesis Workflow Diagram



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Figure 1: Step-by-step synthetic pathway from ketone precursor to target thiol via isothiuronium intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃, 400 MHz):
 - δ 1.35 (d, 3H): Methyl group of the ethyl chain ().
 - δ 1.80 (d, 1H): Thiol proton (), couples with the methine proton.
 - δ 2.25 (s, 6H): Methyl groups on the aromatic ring ().
 - δ 4.15 (m, 1H): Methine proton ().

- δ 7.00 – 7.20 (m, 3H): Aromatic protons.

Mass Spectrometry (GC-MS)

- Molecular Ion (): m/z 166.
- Base Peak: Likely m/z 133 () or m/z 105 (loss of fragment, tropylium-like cation).
- Characteristic Fragment: m/z 34 (H₂S loss pattern).

Safety & Handling

Hazard Identification

- Stench: Thiols possess low odor thresholds (ppb range). All work must be performed in a high-efficiency fume hood.
- Flammability: Predicted flash point is ~85–95°C. Classified as a Combustible Liquid.
- Oxidation Sensitivity: Thiols readily oxidize to disulfides (R-S-S-R) upon exposure to air. Store under inert gas (Argon/Nitrogen).

Deodorization Protocol

Spills or glassware should be treated with a bleach solution (NaOCl) or hydrogen peroxide (H₂O₂) in basic media to oxidize the thiol to the odorless sulfonic acid derivative before disposal.

References

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Sources

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